molecular formula C14H10N2O B12075573 2,5-Bis(4-pyridyl)furan

2,5-Bis(4-pyridyl)furan

Cat. No.: B12075573
M. Wt: 222.24 g/mol
InChI Key: VUCGYYKDNQHHPD-UHFFFAOYSA-N
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Description

2,5-Bis(4-pyridyl)furan is an organic compound with the molecular formula C14H10N2O It consists of a furan ring substituted at the 2 and 5 positions with 4-pyridyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(4-pyridyl)furan typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is carried out between 2,5-dibromofuran and 4-pyridylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually conducted in an organic solvent like toluene or dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Suzuki-Miyaura cross-coupling reaction remains a standard approach due to its efficiency and scalability. The reaction conditions can be optimized for large-scale production by adjusting parameters such as temperature, catalyst loading, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 2,5-Bis(4-pyridyl)furan can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The pyridyl groups can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid derivatives, while reduction of the pyridyl groups can produce pyridine derivatives .

Scientific Research Applications

2,5-Bis(4-pyridyl)furan has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Bis(4-pyridyl)furan involves its interaction with specific molecular targets. For instance, in biological systems, it has been shown to inhibit the enzyme phosphatidylinositol 4-kinase (PfPI4KIIIB) in the malaria parasite Plasmodium falciparum. This inhibition blocks multiple stages of the parasite’s life cycle, including red blood cell invasion and protein trafficking .

Comparison with Similar Compounds

  • 2,5-Di(pyridin-4-yl)furan
  • 2,5-Bis(4-cyanophenyl)furan
  • 2,5-Bis(4-aminophenyl)furan

Comparison: 2,5-Bis(4-pyridyl)furan is unique due to its specific substitution pattern and the presence of pyridyl groups, which confer distinct electronic properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in material science and medicinal chemistry .

Properties

Molecular Formula

C14H10N2O

Molecular Weight

222.24 g/mol

IUPAC Name

4-(5-pyridin-4-ylfuran-2-yl)pyridine

InChI

InChI=1S/C14H10N2O/c1-2-14(12-5-9-16-10-6-12)17-13(1)11-3-7-15-8-4-11/h1-10H

InChI Key

VUCGYYKDNQHHPD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CC=C(O2)C3=CC=NC=C3

Origin of Product

United States

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